molecular formula C14H20N2O B12745879 N-(1-methylpiperidin-4-yl)-N-phenylacetamide CAS No. 244195-38-8

N-(1-methylpiperidin-4-yl)-N-phenylacetamide

Katalognummer: B12745879
CAS-Nummer: 244195-38-8
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: JRDQNWRUEQCCAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-methylpiperidin-4-yl)-N-phenylacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpiperidin-4-yl)-N-phenylacetamide typically involves the reaction of 1-methylpiperidine with phenylacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of 1-methylpiperidine attacks the carbonyl carbon of phenylacetyl chloride, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dichloromethane and toluene, while bases such as triethylamine or sodium hydroxide are employed to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-methylpiperidin-4-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(1-methylpiperidin-4-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of N-(1-methylpiperidin-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide
  • 1-(1-methylpiperidin-4-yl)piperidin-4-amine
  • N-(2-methoxyethyl)-1-methylpiperidin-4-amine
  • 2-(1-methylpiperidin-4-yl)ethanamine

Uniqueness

N-(1-methylpiperidin-4-yl)-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its piperidine moiety and phenylacetamide group contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial production .

Eigenschaften

CAS-Nummer

244195-38-8

Molekularformel

C14H20N2O

Molekulargewicht

232.32 g/mol

IUPAC-Name

N-(1-methylpiperidin-4-yl)-N-phenylacetamide

InChI

InChI=1S/C14H20N2O/c1-12(17)16(13-6-4-3-5-7-13)14-8-10-15(2)11-9-14/h3-7,14H,8-11H2,1-2H3

InChI-Schlüssel

JRDQNWRUEQCCAW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(C1CCN(CC1)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.